Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Overview
Description
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate is a chemical compound with the molecular formula C30H24ClNO4 It is known for its unique structure, which includes a pyridinium core substituted with phenyl groups at the 2, 4, and 6 positions, and a phenylmethyl group at the 1 position The perchlorate anion is associated with this cationic structure
Preparation Methods
The synthesis of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with benzyl chloride in the presence of a suitable base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with perchloric acid to form the perchlorate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate can be compared with other similar compounds, such as:
2,4,6-triphenylpyridine: This compound lacks the phenylmethyl group and perchlorate anion, making it less reactive in certain chemical reactions.
Pyridinium, 2,4,6-triphenyl-1-(methyl)-, perchlorate: This compound has a methyl group instead of a phenylmethyl group, which can affect its chemical properties and reactivity.
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, chloride: This compound has a chloride anion instead of a perchlorate anion, which can influence its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-benzyl-2,4,6-triphenylpyridin-1-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N.ClHO4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSPLODBMSOGQS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484503 | |
Record name | Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56524-88-0 | |
Record name | Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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